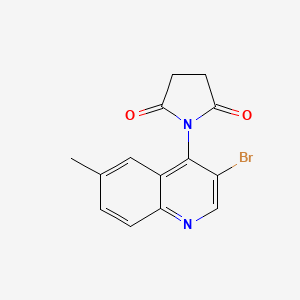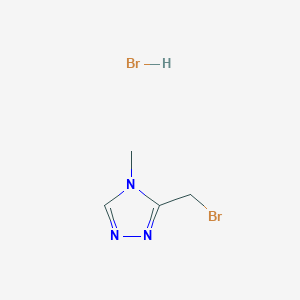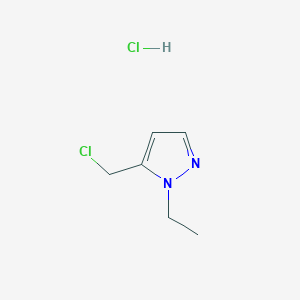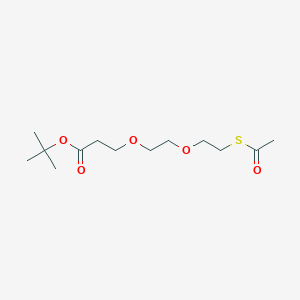![molecular formula C6H9Cl2N3 B1379913 6,7-ジヒドロ-5H-ピロロ[3,4-b]ピラジン二塩酸塩 CAS No. 871726-36-2](/img/structure/B1379913.png)
6,7-ジヒドロ-5H-ピロロ[3,4-b]ピラジン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride” is a chemical compound with the CAS Number: 871726-36-2 . It has a molecular weight of 194.06 and a linear formula of C6H9Cl2N3 . It is a brown solid .
Molecular Structure Analysis
The molecular structure of “6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride” is represented by the linear formula C6H9Cl2N3 .Physical and Chemical Properties Analysis
“6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride” is a brown solid . It has a molecular weight of 194.06 and a linear formula of C6H9Cl2N3 .科学的研究の応用
医薬品合成
6,7-ジヒドロ-5H-ピロロ[3,4-b]ピラジン二塩酸塩: は、さまざまな医薬品合成における汎用性の高いビルディングブロックです。そのピロロピラジンコアは、幅広い生物活性を持つ化合物を作り出す上で不可欠です。 この化合物は、中枢神経系受容体に相互作用する可能性のある分子を構築したり、癌治療に不可欠なキナーゼ阻害剤として機能したりする分子を構築する際に特に貴重です .
医薬品化学研究
医薬品化学では、この化合物は、潜在的な治療効果を持つ新しい化学物質を開発するために使用されます。その構造により、さまざまな疾患に対する活性をスクリーニングできるアナログや誘導体を生成できます。 研究者は、ピロロピラジンコアを改変して、効力が高く、毒性が低く、薬物動態特性が改善された化合物を生成できます .
創薬と開発
この化合物の水への溶解性により、創薬におけるハイスループットスクリーニングに適しています。これは、さまざまなインビトロアッセイを通じて、大規模な化学ライブラリから活性化合物を特定するために使用できます。 得られたデータは、臨床使用のためにさらに最適化できる新しい薬剤の開発につながります .
生物学的および薬理学的調査
6,7-ジヒドロ-5H-ピロロ[3,4-b]ピラジン二塩酸塩: は、その生物学的および薬理学的活性について研究されています。これは、新しい薬剤の作用機序を理解し、生物学的標的との相互作用を研究するためのアッセイにおける基準化合物として機能します。 これは、疾患進行に関与する経路を解明し、潜在的な介入ポイントを特定するために不可欠です .
化学合成研究
この化合物は、新しい合成経路と反応を探求するための化学合成研究にも使用されます。その反応性は、複雑な分子の生成に適用できる新しい合成方法を開発するために活用できます。 この研究は、医薬品だけでなく、材料科学にも影響を与えます .
教育およびトレーニング目的
学術機関では、6,7-ジヒドロ-5H-ピロロ[3,4-b]ピラジン二塩酸塩 は教育目的で使用されます。これは、学生が複素環化学と、そのような化合物が創薬と開発における役割について学ぶための実践的な例を提供します。 また、合成および分析技術を教えるための実験コースでも使用されます .
Safety and Hazards
作用機序
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including neuronal signaling and regulation of heart rate.
Mode of Action
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.
生化学分析
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride can modulate necroptotic pathways, potentially offering therapeutic benefits in conditions where necroptosis is dysregulated.
Cellular Effects
The effects of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride on cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in cell death and survival. By inhibiting RIPK1, it can prevent necroptosis, thereby promoting cell survival in certain contexts . Additionally, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride has been observed to affect gene expression related to inflammatory responses, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride exerts its effects primarily through the inhibition of RIPK1. This interaction prevents the phosphorylation and activation of downstream signaling molecules involved in necroptosis . The compound’s binding to RIPK1 is likely facilitated by its unique pyrrolo-pyrazine structure, which allows it to fit into the enzyme’s active site and block its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that its inhibitory effects on RIPK1 and necroptosis are sustained, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride vary with dosage in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to non-target cells. These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and excretion . This metabolic processing ensures that the compound does not accumulate to toxic levels in the body.
Transport and Distribution
Within cells and tissues, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is transported and distributed via specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, such as RIPK1, to exert its biochemical effects. The distribution pattern also influences the compound’s efficacy and safety profile.
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action.
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h1-2,7H,3-4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJLVPGHNUJRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2CN1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)



![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)






![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)
![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)
![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)
